Propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

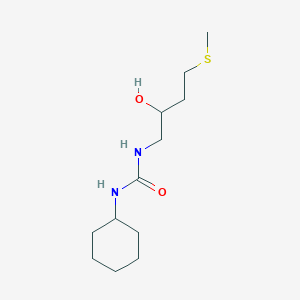

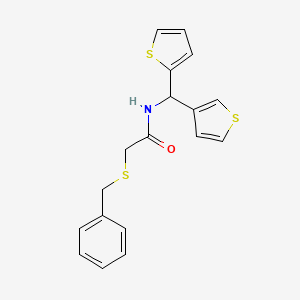

Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride (PAFP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAFP is a derivative of the amino acid phenylalanine and belongs to the class of non-proteinogenic amino acids.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

A key application area of compounds related to propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride involves their utility in chemical synthesis and modification. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives through reactions of 3-(furan-2-yl)propenoic acids demonstrates the versatility of furan derivatives in creating compounds with potential antimicrobial activities. This showcases the chemical's role in generating novel molecules with specific biological properties (Kalyaev et al., 2022).

Antimicrobial Activity

Further emphasizing its role in medicinal chemistry, studies on 3-aryl-3-(furan-2-yl)propenoic acid derivatives reveal good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL. These findings underline the potential of furan derivatives in antimicrobial drug development, offering a pathway to new treatments for infections caused by these pathogens (Kalyaev et al., 2022).

Biological Activity Enhancement

The modification of molecules to enhance their biological activity is another significant application. For example, the preparation and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides highlight the potential of furan derivatives in agricultural chemistry, showing potent root growth-inhibitory activity towards rape seedlings. This application is vital for developing new agrochemicals aimed at improving crop yield and management (Kitagawa & Asada, 2005).

Photophysical Properties Study

Furan derivatives' role extends into the study of photophysical properties, as seen in the research on the effect of solvent polarity on the photophysical properties of chalcone derivatives. These studies contribute to our understanding of how furan derivatives behave under various conditions, aiding in the design of materials and compounds with desired optical properties for applications in sensors, imaging, and organic electronics (Kumari et al., 2017).

Green Chemistry and Material Science

Moreover, the exploration of renewable building blocks like phloretic acid for the synthesis of polybenzoxazine highlights the use of furan derivatives in green chemistry and material science. This research demonstrates the potential of furan derivatives in creating sustainable materials with wide-ranging applications, from coatings and adhesives to high-performance polymers (Trejo-Machin et al., 2017).

Propriétés

IUPAC Name |

propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-2-4-14-10(12)9(11)6-8-3-5-13-7-8;/h3,5,7,9H,2,4,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVARYDFCFRWQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(CC1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)

![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)

![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2761228.png)

![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)

![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)